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Compound of Interest

Compound Name: 3'-Aminopropiophenone

Cat. No.: B072865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of three structural

isomers of aminopropiophenone: 2'-aminopropiophenone, 3'-aminopropiophenone, and 4'-

aminopropiophenone. Understanding the distinct reactivity profiles of these isomers is crucial

for their application in organic synthesis and drug development, where precise control over

reaction outcomes is paramount. This document summarizes their physical and spectroscopic

properties, delves into the theoretical basis for their reactivity differences, and provides detailed

experimental protocols for their comparative analysis.

Physicochemical and Spectroscopic Properties
The position of the amino group on the phenyl ring significantly influences the physical and

spectroscopic properties of each isomer. A summary of key data is presented below.

Table 1: Physical and Chemical Properties of Aminopropiophenone Isomers
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Property
2'-
Aminopropiopheno
ne

3'-
Aminopropiopheno
ne

4'-
Aminopropiopheno
ne (PAPP)

CAS Number 1196-28-7[1] 1197-05-3[2][3] 70-69-9[4][5]

Molecular Formula C₉H₁₁NO[1] C₉H₁₁NO[2] C₉H₁₁NO[4][5][6]

Molecular Weight 149.19 g/mol [1] 149.19 g/mol [2] 149.19 g/mol [5][6]

Appearance -
Yellow crystalline

powder[2][3]

Yellow to light brown

crystalline needles or

powder[6]

Melting Point - 0 °C (predicted)[2][3] 137-143 °C[7]

Boiling Point
266.9 ± 13.0 °C at 760

mmHg[1]
0 °C (predicted)[2][3] 270-306 °C[6]

Density 1.1 ± 0.1 g/cm³[1]
1.067 ± 0.06 g/cm³

(predicted)[2][3]
1.067-1.1 g/cm³[6]

pKa -
3.42 ± 0.10

(predicted)[2][3]
2.86 (predicted)[6]

Solubility - -

Water: 352.1 mg/L at

37.5°C; Soluble in

DMSO and alcohol[6]

Table 2: Spectroscopic Data of Aminopropiophenone Isomers

Isomer ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

2'-Aminopropiophenone
Data for hydrochloride salt in

D₂O available[8]

Data for hydrochloride salt in

D₂O available[8]

3'-Aminopropiophenone No experimental data found. No experimental data found.

4'-Aminopropiophenone

Aromatic protons, amino group

protons, and ethyl group

protons are expected.[9]

Aromatic carbons, carbonyl

carbon, and ethyl group

carbons are expected.
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Theoretical Framework for Reactivity Comparison
The reactivity of the aminopropiophenone isomers is primarily governed by the interplay of

electronic and steric effects originating from the amino (-NH₂) and propionyl (-COCH₂CH₃)

groups.

Electronic Effects:

Amino Group (-NH₂): As a strong activating group, the amino group donates electron density

to the aromatic ring through resonance, particularly at the ortho and para positions. This

increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic

attack.

Propionyl Group (-COCH₂CH₃): This is a deactivating group that withdraws electron density

from the aromatic ring through both inductive and resonance effects, primarily from the ortho

and para positions. This deactivation makes the ring less reactive towards electrophiles.

Steric Effects:

The propionyl group, being bulkier than the amino group, can sterically hinder reactions at the

adjacent ortho position.

Predicted Reactivity Order:

Based on these principles, a predicted order of reactivity can be established for key reaction

types.
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Predicted Reactivity of Aminopropiophenone Isomers

Reaction Type

Predicted Reactivity Order

Basicity (pKa)

4' > 2' > 3'

Decreasing basicity due to electronic effects

N-Acylation

4' > 3' > 2'

Steric hindrance at 2' position

Electrophilic Aromatic Substitution

4' > 2' > 3'

Combined electronic and steric effects

Click to download full resolution via product page

Caption: Predicted reactivity of aminopropiophenone isomers.

Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivities of the three isomers, the following experimental

protocols are proposed.

Determination of Relative Basicity by pKa Measurement
This experiment aims to quantify the basicity of the amino group in each isomer by determining

their pKa values.
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Workflow for pKa Determination

Dissolve known concentration of each isomer in water

Titrate with standardized HCl

Monitor pH with a calibrated pH meter

Plot pH vs. volume of HCl added

Determine pKa from the half-equivalence point

Compare pKa values
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Workflow for Competitive N-Acylation

Prepare an equimolar mixture of the three isomers

Add a sub-stoichiometric amount of acylating agent (e.g., acetic anhydride)

Quench the reaction after a specific time

Analyze the product mixture by HPLC or GC-MS

Quantify the relative amounts of each acylated product

Determine the relative reactivity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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